1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene
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Overview
Description
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene is an organic compound with the molecular formula C10H10BrF3O This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethoxy)-3-fluorobenzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom in 1,3-dibromopropane is replaced by the benzene ring, forming the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Common Reagents and Conditions: Typical reagents include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-fluorobenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene: This compound has an ethoxy group instead of a fluorine atom, which can alter its chemical properties and reactivity.
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene:
Properties
Molecular Formula |
C10H10BrF3O |
---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-(difluoromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C10H10BrF3O/c11-5-1-2-7-3-4-9(8(12)6-7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI Key |
GRIGNKAILYTAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)F)OC(F)F |
Origin of Product |
United States |
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